molecular formula C7H8FNO2S B13510197 4-(Methylamino)benzene-1-sulfonyl fluoride CAS No. 21320-84-3

4-(Methylamino)benzene-1-sulfonyl fluoride

Cat. No.: B13510197
CAS No.: 21320-84-3
M. Wt: 189.21 g/mol
InChI Key: CRRCYNAXHOEJIA-UHFFFAOYSA-N
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Description

4-(Methylamino)benzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to a benzene ring, which also has a methylamino group (-NHCH3) at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)benzene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 4-(Methylamino)benzenesulfonyl chloride with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), under mild conditions. This reaction typically proceeds in an organic solvent like acetonitrile or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, can optimize the production process. Additionally, the purification of the final product can be achieved through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed through nucleophilic substitution reactions with amines.

    Halogenated Derivatives: Formed through electrophilic aromatic substitution reactions with halogenating agents.

Mechanism of Action

The mechanism of action of 4-(Methylamino)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group acts as an electrophilic warhead, forming covalent bonds with nucleophilic residues (e.g., serine or cysteine) in the active site of enzymes . This covalent modification can inhibit the enzyme’s activity, making it a valuable tool in biochemical research and drug development.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylamino)benzenesulfonyl Chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.

    4-(Methylamino)benzenesulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.

    4-(Methylamino)benzenesulfonic Acid: Contains a sulfonic acid group instead of a sulfonyl fluoride group.

Uniqueness

4-(Methylamino)benzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and stability compared to other sulfonyl derivatives. This makes it particularly useful in applications requiring selective and stable covalent modification of target molecules .

Properties

CAS No.

21320-84-3

Molecular Formula

C7H8FNO2S

Molecular Weight

189.21 g/mol

IUPAC Name

4-(methylamino)benzenesulfonyl fluoride

InChI

InChI=1S/C7H8FNO2S/c1-9-6-2-4-7(5-3-6)12(8,10)11/h2-5,9H,1H3

InChI Key

CRRCYNAXHOEJIA-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)S(=O)(=O)F

Origin of Product

United States

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